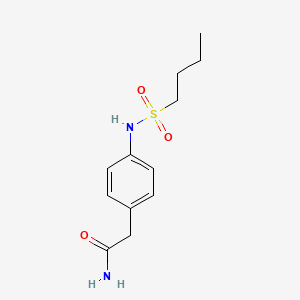

2-(4-(Butylsulfonamido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is used in medicinal chemistry for the design and development of new pharmaceutical compounds. It’s part of a group of interdisciplinary sciences that study the utilization of drugs and their biological effects .

Synthesis of Derivatives

“2-(4-(Butylsulfonamido)phenyl)acetamide” is used in the synthesis of its derivatives such as chalcone, indole, and quinoline. These derivatives have shown promising pharmacological activities .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include “2-(4-(Butylsulfonamido)phenyl)acetamide”, have been synthesized and shown to have good analgesic activity. They are comparable or even superior to paracetamol .

Antimicrobial Activity

The compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Activity

The same N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives mentioned above have also shown antiproliferative activity. They have been found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Sensitivity Toward Hg(II) Ions

The compound has been functionalized to the lower rim of the parent thiacalix[4]arene. Its selectivity and sensitivity toward Hg(II) ions have been investigated using photochemical measurements including absorption and emission techniques .

Mecanismo De Acción

Target of Action

It is known that sulfonamide derivatives, which include this compound, have a wide spectrum of biological activities . They are often used in the development of new useful derivatives due to their high affinity to multiple receptors .

Mode of Action

Sulfonamide derivatives are known to exhibit antimicrobial and anticancer activities through the inhibition of dihydrofolate reductase (dhfr) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, these compounds can prevent cell growth and proliferation, making them effective against various types of cancer and microbial infections .

Biochemical Pathways

It is known that sulfonamide derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, they can inhibit the tetrahydrofolate synthesis pathway by targeting DHFR, affecting DNA synthesis and cell growth .

Result of Action

It is known that sulfonamide derivatives can inhibit cell growth and proliferation by targeting dhfr, making them effective against various types of cancer and microbial infections .

Propiedades

IUPAC Name |

2-[4-(butylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCMNPMPGBSPMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Butylsulfonamido)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)

![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)

![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)